molecular formula C16H16N2O2 B5917564 1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one CAS No. 87236-22-4

1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one

Cat. No. B5917564
CAS RN: 87236-22-4
M. Wt: 268.31 g/mol
InChI Key: GLXOIRWVKHIVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one, also known as CCI-1, is a chemical compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCI-1 belongs to the class of imidazolones and is structurally similar to other imidazolone derivatives such as barbiturates and benzodiazepines.

Mechanism of Action

The exact mechanism of action of 1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABAergic system, which is responsible for inhibiting neuronal activity in the brain. This compound has also been shown to modulate the activity of voltage-gated calcium channels, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to increase GABAergic transmission in the brain, resulting in sedative and anxiolytic effects. This compound has also been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. This may contribute to its anticonvulsant properties. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one in lab experiments is its relatively simple synthesis method. Additionally, this compound has been extensively studied, and its pharmacological properties are well characterized. However, one limitation of using this compound in lab experiments is its low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify any potential side effects or toxicity associated with its use. Finally, there is a need for the development of more efficient synthesis methods for this compound, which may facilitate its use in both lab experiments and clinical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one involves the reaction of 2-aminobenzimidazole with 1,3-cyclohexanedione under basic conditions. The resulting product is then treated with acetic anhydride to obtain this compound. The yield of this process is reported to be around 50%.

Scientific Research Applications

1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and sedative properties in animal models. This compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-cyclohexylchromeno[3,4-d]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16-14-15(12-8-4-5-9-13(12)20-16)18(10-17-14)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXOIRWVKHIVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236219
Record name (1)Benzopyrano(3,4-d)imidazol-4(1H)-one, 1-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87236-22-4
Record name (1)Benzopyrano(3,4-d)imidazol-4(1H)-one, 1-cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087236224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1)Benzopyrano(3,4-d)imidazol-4(1H)-one, 1-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.